REACTION_SMILES
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[Cl:1][c:2]1[cH:3][n:4][c:5]2[n:6][cH:7][cH:8][cH:9][c:10]2[c:11]1[CH3:12].[Cl:28][CH2:29][Cl:30].[Na+:21].[O-:17][C:18]([OH:19])=[O:20].[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1.[OH2:13].[Se:14](=[O:15])=[O:16]>>[Cl:1][c:2]1[cH:3][n:4][c:5]2[n:6][cH:7][cH:8][cH:9][c:10]2[c:11]1[CH:12]=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Cl)cnc2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Se]=O
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Name
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Type
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product
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Smiles
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O=Cc1c(Cl)cnc2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |